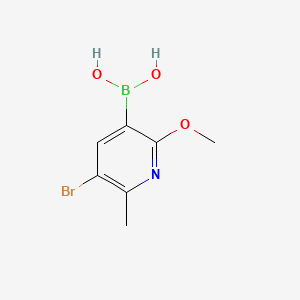
(5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent. For example, 5-bromo-2-methoxy-6-methylpyridine can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow processes and the use of more robust catalysts and reagents to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
(5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₃PO₄), and solvents (e.g., 1,4-dioxane) are commonly used.
Protodeboronation: Radical initiators and proton sources are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding hydrogenated pyridine derivative.
Oxidation: The major products are alcohols or ketones.
科学研究应用
(5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridine, forming a palladium-halide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center, forming a palladium-carbon bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for further cycles.
相似化合物的比较
Similar Compounds
- (5-Bromo-2-methoxypyridin-3-yl)boronic acid
- (6-Methylpyridin-3-yl)boronic acid
- (5-Methoxy-3-pyridineboronic acid)
Uniqueness
(5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both bromine and boronic acid functional groups allows for versatile synthetic applications, particularly in the formation of complex molecules through cross-coupling reactions .
属性
分子式 |
C7H9BBrNO3 |
|---|---|
分子量 |
245.87 g/mol |
IUPAC 名称 |
(5-bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BBrNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3,11-12H,1-2H3 |
InChI 键 |
JFGXVOOGPSWMOM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1OC)C)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Bromophenyl)amino]acetamide](/img/structure/B13462021.png)
![(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-(2,2,2-trifluoroacetamido)acetic acid](/img/structure/B13462025.png)
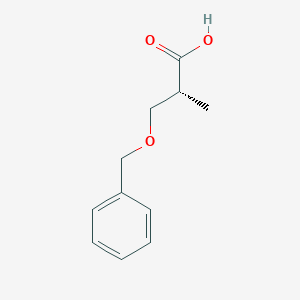
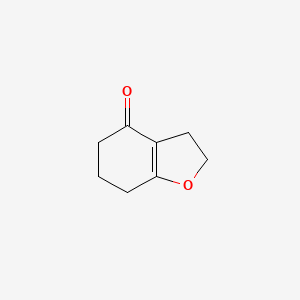
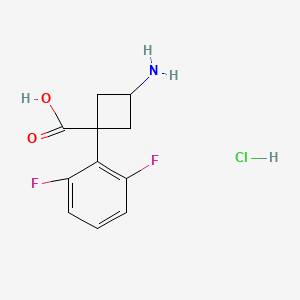
![4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13462055.png)
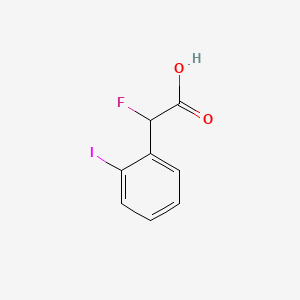
![3,3-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13462063.png)
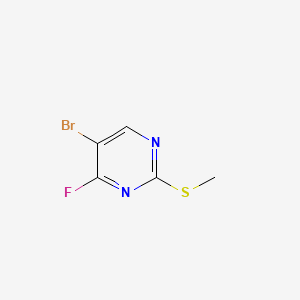

![Tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13462085.png)
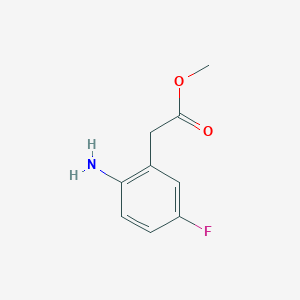
![Ethyl 1-(iodomethyl)-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13462097.png)
![exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13462098.png)
